molecular formula C9H18O2 B8749805 tert-Butyl pentanoate CAS No. 23361-78-6

tert-Butyl pentanoate

Cat. No.: B8749805
CAS No.: 23361-78-6
M. Wt: 158.24 g/mol
InChI Key: SCSLUABEVMLYEA-UHFFFAOYSA-N
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Description

Tert-Butyl pentanoate is a useful research compound. Its molecular formula is C9H18O2 and its molecular weight is 158.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

23361-78-6

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

tert-butyl pentanoate

InChI

InChI=1S/C9H18O2/c1-5-6-7-8(10)11-9(2,3)4/h5-7H2,1-4H3

InChI Key

SCSLUABEVMLYEA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Potassium fluoride (21.6 mg, 0.37 mmol) was added to a solution of N-[(1-methyl-3-isobutyl-indole-2-carbonyl)valinyl]-3-amino-5-bromo-4-oxo-pentanoic acid, tert-butyl ester (86.1 mg, 0.149 mmol) and 2,3,5, 6-tetrafluorophenol (27.0 mg, 0.163 mmol) in DMF (2.0 ml). After stirring at room temperature for 3 hours, the reaction mixture was partitioned between ethyl acetate and water. The aqueous layer was back-extracted with ethyl acetate. The organic layers were combined, washed with saturated NaHCO3 solution, and brine, dried over sodium sulfate, and concentrated. The residue was triturated with ether to give the titled product, N-(1-methyl-3-isobutyl-indole-2-carbonyl)-valinyl-3-amino-4-oxo-5-(2,3,5,6-tetral]uorophenyloxy)-pentanoic acid, tert-butyl ester as a white solid (43.8 mg, 44%). TLC (hexane/EtOAc, 50/50): Rf=0.50.
Quantity
21.6 mg
Type
reactant
Reaction Step One
Name
N-[(1-methyl-3-isobutyl-indole-2-carbonyl)valinyl]-3-amino-5-bromo-4-oxo-pentanoic acid, tert-butyl ester
Quantity
86.1 mg
Type
reactant
Reaction Step One
Quantity
27 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 160 mg (0.74 mmol) of rac-5-amino-2-propylpentanoic acid 1,1-dimethylethyl ester (8) in 1 mL of water and 1 mL of dichloromethane, 153 mg (0.76 mmol) of 4-nitrophenylchloroformate and 267 mg of sodium bicarbonate were added at 0° C. The mixture was stirred at room temperature overnight and then diluted with 50 mL of dichloromethane and 30 mL of water. The organic part was separated. The aqueous part was extracted with 2×50 mL of dichloromethane. The organic parts were combined and washed with 2×50 mL of 5% sodium bicarbonate followed by 50 mL of water, dried over MgSO4 and concentrated. The residue was purified by preparative thin layer chromatography using 1:1 ethyl acetate:hexane as the eluent to yield 185 mg (0.48 mmol, 66%) of rac-5-[[(4-nitrophenoxy)carbonyl]amino]-2-propyl]pentanoic acid 1,1-dimethylethyl ester (9) asan offwhite solid. NMR, IR and MS data confirmed compound identity.
Name
rac-5-amino-2-propylpentanoic acid 1,1-dimethylethyl ester
Quantity
160 mg
Type
reactant
Reaction Step One
[Compound]
Name
4-nitrophenylchloroformate
Quantity
153 mg
Type
reactant
Reaction Step One
Quantity
267 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

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